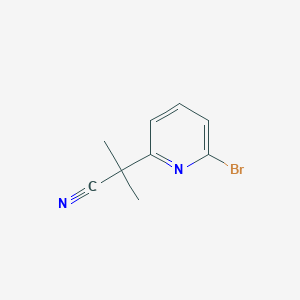
2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile
概要
説明
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including reactions with methylamine, sodium methoxide, and bromination. Although the exact synthesis of “2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile” is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to “2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile” has been characterized using X-ray diffraction (XRD) studies. This suggests that the compound of interest may also form specific crystalline structures and exhibit similar intermolecular interactions.
Chemical Reactions Analysis
The papers describe various chemical reactions, including bromination, demethylation, and condensation reactions, which are used to synthesize different compounds. These reactions are crucial for introducing functional groups and forming the desired molecular frameworks.
Physical And Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their synthesis and molecular structure . The related compound “(6-Bromopyridin-2-yl)methanamine” is stored in a dark place, in an inert atmosphere, at 2-8°C .
科学的研究の応用
Synthesis of Pharmaceutical and Chemical Intermediates
2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile and its derivatives are crucial in the synthesis of various pharmaceutical and chemical intermediates. For example, it serves as an important intermediate in PI3K/mTOR inhibitors, highlighting its role in the development of potential therapeutic agents (Fei Lei et al., 2015). Additionally, derivatives like 2-Amino-6-bromopyridine, prepared from this compound, are significant intermediates in pharmaceutical and chemical industries (Xu Liang, 2010).
Electrochemical Carboxylation
This compound plays a role in the electrochemical carboxylation process. A study demonstrated the electrocatalytic carboxylation of a derivative, 2-amino-5-bromopyridine, with CO2 in an ionic liquid to form 6-aminonicotinic acid, which is significant in green chemistry due to the use of CO2 as a raw material and avoidance of toxic solvents (Q. Feng et al., 2010).
Synthesis of Pyridine Derivatives
2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile is used in synthesizing various pyridine derivatives, such as 2,6-bis-(indazolyl)pyridine, which are important in medicinal chemistry and material science (Ruth Pritchard et al., 2009). The compound's derivatives are also key in developing C-nucleosides, which have potential pharmaceutical applications (Milan Urban et al., 2006).
Catalytic Reactions
It is instrumental in catalytic reactions like the Suzuki–Miyaura coupling, which is vital in organic synthesis for creating complex molecules (F. M. Mcmillan et al., 2007). Also, its derivatives are used in studying pyridylcarbene formation, which is important in understanding reaction mechanisms in organic chemistry (B. Abarca et al., 2006).
特性
IUPAC Name |
2-(6-bromopyridin-2-yl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBASSRFWCWKBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


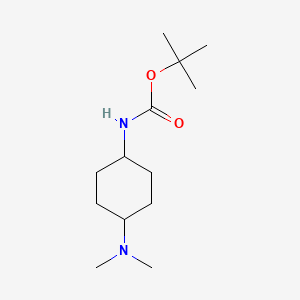

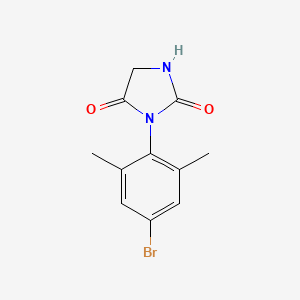
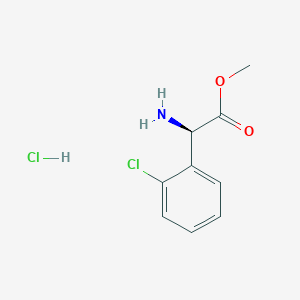
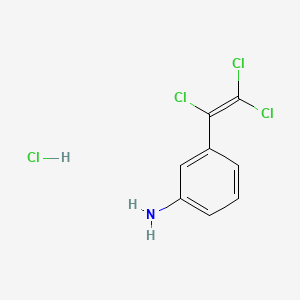
![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)

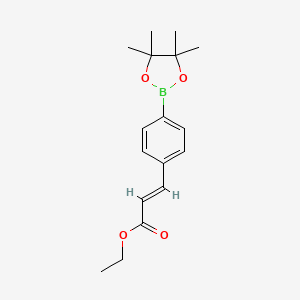
![4-[(6-Fluoropyridin-3-yl)methyl]morpholine](/img/structure/B1400396.png)


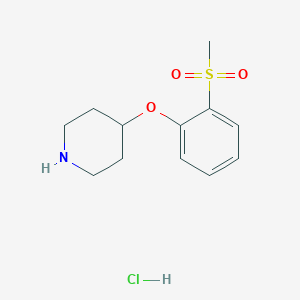
![7,7-dimethyl-7H-benzo[C]fluoren-5-ol](/img/structure/B1400403.png)